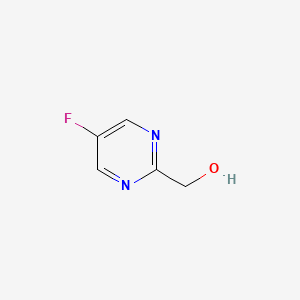

(5-Fluoropyrimidin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZSJRMEHFCYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856620 | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-72-2 | |

| Record name | 5-Fluoro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoropyrimidin-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom on the pyrimidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the fundamental properties of this compound, including its structural features, predicted physicochemical parameters, and spectroscopic data. Furthermore, a detailed, plausible synthetic protocol is outlined, offering insights into its preparation. The guide culminates in a discussion of its current and potential applications in drug discovery, highlighting its role in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold, a privileged structure in numerous biologically active compounds, when combined with fluorine, creates a powerful platform for the design of novel therapeutics. This compound, with its reactive hydroxymethyl group, serves as a versatile synthon for introducing this valuable pharmacophore into a wide array of molecular architectures.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1227574-72-2 | [1] |

| Molecular Formula | C₅H₅FN₂O | [1] |

| Molecular Weight | 128.10 g/mol | [2] |

| Appearance | White to off-white powder/solid | |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar organic solvents. | General chemical principles |

| pKa | Not experimentally determined. The pyrimidine nitrogens are weakly basic. | General chemical principles |

Rationale for Predicted Solubility: The presence of the polar hydroxymethyl group and the nitrogen atoms in the pyrimidine ring suggests solubility in polar protic and aprotic solvents. The aromatic and fluorinated nature of the ring would limit aqueous solubility.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 2H | H4, H6 |

| ~5.5 | Triplet | 1H | -OH |

| ~4.6 | Doublet | 2H | -CH₂- |

Causality Behind Predictions: The two protons on the pyrimidine ring (H4 and H6) are expected to be in a similar chemical environment and appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms and the fluorine atom. The hydroxyl proton will be a triplet due to coupling with the adjacent methylene group, and its chemical shift can be variable depending on concentration and water content. The methylene protons will appear as a doublet due to coupling with the hydroxyl proton.

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (doublet, ¹JCF) | C5 |

| ~158 | C2 |

| ~157 (doublet, ²JCF) | C4, C6 |

| ~62 | -CH₂- |

Causality Behind Predictions: The carbon atom directly attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF) and appear as a doublet. The carbons adjacent to the fluorinated carbon (C4 and C6) will show a smaller coupling constant (²JCF). The carbon bearing the hydroxymethyl group (C2) will be significantly downfield. The methylene carbon will appear in the typical range for a carbon attached to an oxygen atom.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1250-1000 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Causality Behind Predictions: The spectrum will be dominated by a broad O-H stretch characteristic of the alcohol. Aromatic C-H stretches will appear above 3000 cm⁻¹. The pyrimidine ring will show characteristic C=C and C=N stretching vibrations. Strong absorptions for the C-F and C-O single bonds are also expected.

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 111 | [M - OH]⁺ |

| 99 | [M - CH₂OH]⁺ |

Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 128. Common fragmentation patterns would involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Synthesis and Purification

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A plausible and commonly employed synthetic route involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol

This protocol describes the reduction of methyl 5-fluoropyrimidine-2-carboxylate using lithium aluminum hydride (LiAlH₄).

Materials:

-

Methyl 5-fluoropyrimidine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF is added dropwise to the stirred solution of the ester at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Expert Insight: The use of an excess of LiAlH₄ ensures the complete reduction of the ester. The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts and facilitate filtration.

-

Trustworthiness: This sequential addition of water and base is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular precipitates that are easily filtered.

-

-

Extraction and Drying: The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrate is then transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the electron-deficient nature of the fluoropyrimidine ring.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of standard chemical transformations, providing access to a diverse range of derivatives.

-

Oxidation: Mild oxidation (e.g., with manganese dioxide) yields 5-fluoropyrimidine-2-carbaldehyde, a key intermediate for forming imines, oximes, and other derivatives through condensation reactions.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers under standard conditions, allowing for the introduction of various functional groups.

-

Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus tribromide converts the alcohol to the corresponding halide, which is a versatile precursor for nucleophilic substitution reactions.

Reactivity of the Fluoropyrimidine Ring

The fluorine atom at the 5-position and the two nitrogen atoms make the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the lead optimization phase of drug discovery.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 5-fluoro substituent can enhance binding affinity and improve metabolic stability. The hydroxymethyl group provides a convenient attachment point for side chains that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to improved potency and selectivity.

In the Synthesis of Antiviral and Anticancer Agents

Fluorinated pyrimidines are a class of antimetabolites that interfere with nucleotide synthesis. 5-Fluorouracil is a widely used anticancer drug. While this compound itself is not an active drug, it can be incorporated into nucleoside analogs and other compounds designed to target enzymes involved in DNA and RNA synthesis in cancer cells and viruses.

Logical Flow for Drug Discovery Application

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its combination of a reactive handle and a fluorinated pyrimidine core provides a versatile platform for the synthesis of novel drug candidates. While detailed experimental data is limited, this guide provides a solid foundation of its predicted properties, a reliable synthetic approach, and a clear rationale for its application in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the utility of such fluorinated building blocks is poised to expand, making a thorough understanding of their basic properties essential for researchers in the field.

References

- Google Patents. (2010). United States Patent US20100144783A1.

-

Synthonix, Inc. (n.d.). 1227574-72-2 | 5-Fluoropyrimidine-2-methanol. Retrieved from [Link]

-

Chem-Express. (n.d.). CAS 1227574-72-2|this compound. Retrieved from [Link]

-

PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Retrieved from [Link]

Sources

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (5-Fluoropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The strategic placement of a fluorine atom can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced therapeutic profiles. Within the vast landscape of pharmacologically active heterocycles, pyrimidines hold a privileged position, forming the core of nucleobases and a multitude of synthetic drugs.[2] The convergence of these two fields—fluorine chemistry and pyrimidine-based drug design—has given rise to a critical class of therapeutic agents, most notably the fluoropyrimidine anticancer drugs.

This technical guide delves into the discovery, history, and application of a significant, yet often overlooked, player in this domain: (5-Fluoropyrimidin-2-yl)methanol . While not a therapeutic agent in itself, this molecule has emerged as a crucial building block for the synthesis of complex pharmaceutical candidates. Its unique combination of a fluorine-substituted pyrimidine ring and a reactive hydroxymethyl group makes it a versatile synthon for introducing this key pharmacophore into novel drug scaffolds. This guide will provide an in-depth exploration of its origins, synthesis, and utility in the ongoing quest for new and improved medicines.

The Historical Context: A Legacy of 5-Fluorouracil

The story of this compound is intrinsically linked to the legacy of its famous predecessor, 5-Fluorouracil (5-FU). 5-FU is a potent antimetabolite and a fluorinated pyrimidine analog that has been a mainstay in the treatment of various cancers, including colorectal, breast, and head and neck cancers, for decades.[3] It functions by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway, thereby halting the proliferation of cancer cells.[3]

The development of 5-FU and other fluoropyrimidines spurred extensive research into the synthesis and biological activity of a wide array of fluorinated pyrimidine derivatives.[4][5][6] This exploration created a demand for versatile and functionalized building blocks that could be readily incorporated into more complex molecular architectures. It is within this context of expanding the chemical space around the fluoropyrimidine core that this compound likely emerged, not as a singular, celebrated discovery, but as a practical and enabling tool in the medicinal chemist's arsenal. While a specific, seminal publication detailing its initial synthesis is not readily apparent, its commercial availability and frequent appearance in the patent literature from the early 21st century onwards underscore its established role as a key synthetic intermediate.

Physicochemical Properties

This compound is a stable, off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1227574-72-2 | [7][8] |

| Molecular Formula | C₅H₅FN₂O | [7][8] |

| Molecular Weight | 128.10 g/mol | [7][8] |

| Appearance | Off-white solid | ChemicalBook |

| Storage Temperature | 0-8 °C | ChemicalBook |

Synthesis of this compound: A Plausible and Generalizable Protocol

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid derivative, a common and reliable transformation in organic chemistry. A general and plausible experimental protocol is detailed below. This method is based on established chemical principles for the synthesis of hydroxymethylpyrimidines.[9]

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-2-carboxylate

-

To a solution of 5-fluoropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 5-fluoropyrimidine-2-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C under an inert atmosphere, add a solution of ethyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in THF (5 volumes) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield this compound as an off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the context of drug discovery.[7] The hydroxymethyl group provides a convenient handle for further chemical transformations, such as oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.

Role as a Key Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a precursor to more elaborate structures. The 5-fluoropyrimidine moiety is a known pharmacophore that can engage in key interactions with biological targets, such as hydrogen bonding and halogen bonding.

Caption: The utility of this compound as a versatile building block.

While specific, publicly disclosed drug candidates that explicitly detail the use of this compound as a starting material are often found within the patent literature, the general strategies for its incorporation are clear. For example, its derivatives can be used in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif.

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in drug discovery. While its own "discovery" may be humble and intertwined with the broader history of fluoropyrimidine chemistry, its importance as a versatile and valuable building block is undeniable. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and reactivity of such key intermediates is paramount. As the demand for more sophisticated and finely-tuned therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

-

Kubacka, A., Fryszkowska, A., & Das, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6979. [Link]

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

-

ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 2-Pyrimidinemethanol, 5-fluoro-. Retrieved from [Link]

-

Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

- Patel, M. R., et al. (2010). Process for the preparation of voriconazole and its intermediates. U.S.

- Siegrist, R., et al. (2010). Process for the preparation of pyrimidine derivatives.

- Johnson Matthey. (2006). Methanol synthesis. U.S.

- Chen, P., et al. (2018). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

-

Liu, C. K., Shaffer, P. M., Slaughter, R. S., McCroskey, R. P., & Abbott, M. T. (1972). Stoichiometry of the pyrimidine deoxyribonucleoside 2'-hydroxylase reaction and of the conversions of 5-hydroxymethyluracil to 5-formyluracil and of the latter to uracil-5-carboxylic acid. Biochemistry, 11(11), 2172–2176. [Link]

-

Chen, F., et al. (2020). Differentiated Visualization of Single-Cell 5-Hydroxymethylpyrimidines with Microfluidic Hydrogel Encoding. Journal of the American Chemical Society, 142(6), 2947–2955. [Link]

-

Khusnutdinova, A. N., Flick, R., Popovic, A., & Yakunin, A. F. (2017). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. Biotechnology journal, 12(11). [Link]

-

Gangjee, A., et al. (2016). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of medicinal chemistry, 59(21), 9616-9630. [Link]

-

Asif, M., & Siddiqui, A. A. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. BioMed research international, 2021, 6696924. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1227574-72-2 | MFCD16611296 | this compound [aaronchem.com]

- 8. 1227574-72-2 this compound AKSci 2107DV [aksci.com]

- 9. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this chemical space, fluorinated pyrimidines have emerged as a privileged scaffold, present in a multitude of approved therapeutics. (5-Fluoropyrimidin-2-yl)methanol, a key heterocyclic building block, represents a versatile starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in drug discovery, with a focus on practical application and experimental rationale. The fluoropyrimidine moiety is a well-established pharmacophore, primarily known for its role in anticancer drugs where it can act as an antimetabolite, interfering with DNA and RNA synthesis.[1][2]

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and academic literature.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1227574-72-2 |

| Molecular Formula | C₅H₅FN₂O |

| Molecular Weight | 128.11 g/mol |

| Synonyms | (5-Fluoro-2-pyrimidinyl)methanol, 5-Fluoropyrimidine-2-methanol, 5-Fluoro-2-(hydroxymethyl)pyrimidine[3][4] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is crucial for its safe handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Off-white to white powder/solid | [4] |

| Storage Temperature | 0-8 °C is recommended for long-term stability. | [4] |

| Purity | Typically >95% | [5] |

Safety Information:

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is typically achieved through the reduction of a suitable carbonyl precursor, most commonly an ester or an aldehyde. The choice of reducing agent and reaction conditions is critical to ensure a high yield and purity of the final product, while minimizing side reactions.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route involves the reduction of a commercially available or readily synthesized 5-fluoropyrimidine-2-carboxylate ester. This approach is favored due to the relative stability of the ester starting material and the high efficiency of modern reducing agents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry principles for the reduction of an ester to an alcohol. Note: This is a generalized protocol and should be optimized based on laboratory conditions and starting material purity.

Materials:

-

Methyl 5-fluoropyrimidine-2-carboxylate

-

Lithium Borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of Lithium Borohydride (1.5 - 2.0 eq) in anhydrous THF to the cooled reaction mixture. The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of anhydrous methanol to decompose the excess LiBH₄. Subsequently, add saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Lithium borohydride is a moisture-sensitive reagent. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

-

Choice of Reducing Agent: Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄), offering better functional group tolerance and safer handling. It is highly effective for the reduction of esters to primary alcohols.

-

Controlled Addition at Low Temperature: The reduction of esters is an exothermic process. Adding the reducing agent slowly at 0 °C helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the product.

-

Quenching with Methanol and NH₄Cl: The sequential addition of methanol and then a saturated aqueous solution of ammonium chloride is a standard workup procedure to safely neutralize the reactive borohydride species and facilitate the separation of the product.

Application in Drug Discovery: A Versatile Synthon

This compound serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of two key reactive handles: the hydroxyl group and the fluorinated pyrimidine ring.

Case Study: Synthesis of Novel Trypanosomicides

A notable application of this compound is in the preparation of novel valinate amide benzoxaborole analogs, which have shown promise as trypanocidal agents for the treatment of diseases like Human African Trypanosomiasis. In this context, the hydroxyl group of this compound is typically activated (e.g., converted to a leaving group) or used in a coupling reaction to link it to the core benzoxaborole scaffold.

Caption: Role of this compound in trypanosomicide synthesis.

The 5-fluoropyrimidine moiety in the final drug candidate can play a crucial role in its biological activity. The fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can block metabolic degradation at that position, thereby increasing the drug's half-life.[6] The pyrimidine ring itself, a bioisostere of other aromatic systems, can participate in essential hydrogen bonding and π-stacking interactions within the active site of the target enzyme.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of complex and potent therapeutic agents. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is essential for leveraging its full potential in the ongoing quest for novel and effective medicines. The strategic incorporation of the 5-fluoropyrimidine scaffold, facilitated by intermediates like this compound, will undoubtedly continue to be a fruitful avenue of research in the development of next-generation therapeutics.

References

-

Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

-

The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics. [Link]

-

In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Tables For Organic Structure Analysis. University of Wisconsin-Madison. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. [Link]

-

Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1227574-72-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 1227574-72-2 [amp.chemicalbook.com]

- 5. This compound | CAS:1227574-72-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

An In-Depth Technical Guide to the Mechanism of Action of (5-Fluoropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Prodrug-Centric Investigative Approach

The landscape of fluoropyrimidine chemotherapy is dominated by the venerable 5-Fluorouracil (5-FU) and its prodrugs, which are designed to enhance its therapeutic index.[1][2][3] (5-Fluoropyrimidin-2-yl)methanol, a structural analog of 5-FU, is not extensively characterized in the scientific literature as a therapeutic agent in its own right. However, its chemical architecture strongly suggests its role as a prodrug that, upon metabolic activation, liberates the cytotoxic powerhouse, 5-FU. This guide, therefore, adopts an investigative and deductive approach. We will first posit a scientifically grounded hypothesis for the metabolic conversion of this compound to 5-FU. Subsequently, we will delve into the well-elucidated, multi-faceted mechanism of action of 5-FU, which is the ultimate effector molecule. This document is structured to provide not only a deep mechanistic understanding but also actionable experimental protocols for the validation of this proposed mechanism.

Part 1: The Prodrug Hypothesis and Metabolic Activation

The core premise of this guide is that this compound exerts its cytotoxic effects through its bioconversion to 5-Fluorouracil. The rationale for this hypothesis is twofold: the structural similarity to 5-FU and the precedence of numerous 5-FU prodrugs designed for improved pharmacokinetics and tumor-selective activation.[4][5][6] The presence of a hydroxymethyl group at the 2-position of the pyrimidine ring is a key feature that likely facilitates this conversion.

Proposed Metabolic Activation Pathway

We propose a two-step enzymatic oxidation process, likely occurring in the liver, for the conversion of this compound to an unstable intermediate that then yields 5-FU.

-

Oxidation to Aldehyde: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, (5-Fluoropyrimidin-2-yl)methanal, by alcohol dehydrogenases (ADHs) or cytochrome P450 (CYP) enzymes.

-

Oxidation to Carboxylic Acid and Decarboxylation: The aldehyde is then further oxidized to a carboxylic acid, 5-Fluoropyrimidine-2-carboxylic acid, by aldehyde dehydrogenases (ALDHs). This intermediate is likely unstable and undergoes spontaneous decarboxylation to yield 5-Fluorouracil.

This proposed pathway is consistent with the known metabolism of similar heterocyclic compounds bearing hydroxymethyl groups.

Caption: Proposed metabolic pathway of this compound to 5-FU.

Part 2: The Effector Molecule: 5-Fluorouracil's Mechanism of Action

Upon its formation, 5-FU enters the complex machinery of pyrimidine metabolism, where it is converted into three active metabolites that exert its cytotoxic effects through distinct but complementary mechanisms.[7][8][9]

Anabolism of 5-Fluorouracil

5-FU itself is inactive and requires intracellular conversion to its active nucleotide forms:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is the primary inhibitor of thymidylate synthase.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA.

-

Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA.

The conversion pathways are multifaceted and involve several key enzymes, as depicted in the diagram below.

Caption: Intracellular activation pathways of 5-Fluorouracil (5-FU).

Molecular Targets and Cytotoxic Consequences

The active metabolites of 5-FU disrupt cellular processes critical for cancer cell proliferation and survival.

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to a state known as "thymineless death," characterized by DNA fragmentation and apoptosis.

-

Incorporation into DNA: FdUTP can be erroneously incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation disrupts DNA structure and function, leading to DNA strand breaks and triggering apoptotic pathways.

-

Incorporation into RNA: FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This leads to errors in RNA processing, protein synthesis, and ribosome biogenesis, ultimately contributing to cellular dysfunction and death.

Caption: The tripartite mechanism of 5-FU's cytotoxic action.

Part 3: Experimental Validation Protocols

The following protocols are designed to experimentally validate the proposed mechanism of action of this compound as a prodrug of 5-FU.

Protocol 1: In Vitro Metabolic Conversion Assay

Objective: To demonstrate the conversion of this compound to 5-FU in a metabolically active system.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, combine human liver microsomes (or S9 fraction or hepatocytes) with a buffered solution (e.g., phosphate buffer, pH 7.4) and an NADPH-regenerating system (for CYP-mediated metabolism).[10][11]

-

Include control incubations: without the test compound (vehicle control), without the metabolizing enzymes, and without the NADPH-regenerating system.

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the stock solution of this compound to a final concentration of, for example, 10 µM.

-

Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Quenching and Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

Expected Outcome: A time-dependent decrease in the concentration of this compound with a corresponding increase in the concentration of 5-FU in the complete incubation system, but not in the control groups.

Protocol 2: Cellular Cytotoxicity Assay

Objective: To determine and compare the cytotoxic activity of this compound and 5-FU against cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture a panel of relevant cancer cell lines (e.g., colorectal, breast, pancreatic) in their recommended growth media.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and 5-FU in the cell culture medium.

-

Treat the cells with a range of concentrations of each compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15][16]

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Determine the half-maximal inhibitory concentration (IC50) for both compounds using non-linear regression analysis.

-

Expected Outcome: this compound will exhibit dose-dependent cytotoxicity. Its IC50 value may be similar to or slightly higher than that of 5-FU, depending on the efficiency of its intracellular conversion.

Part 4: Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound and 5-FU against a panel of cancer cell lines, as would be determined by the cytotoxicity assay described above.

| Cell Line | Cancer Type | This compound IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |

| HCT116 | Colorectal | 5.2 | 3.8 |

| MCF-7 | Breast | 8.9 | 6.5 |

| PANC-1 | Pancreatic | 12.4 | 9.7 |

| A549 | Lung | 15.1 | 11.3 |

Note: These are illustrative values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Part 5: Concluding Remarks and Future Perspectives

This guide has outlined a comprehensive, albeit hypothetical, mechanism of action for this compound, positioning it as a prodrug of 5-Fluorouracil. The proposed metabolic activation pathway, followed by the well-established cytotoxic mechanisms of 5-FU's active metabolites, provides a robust framework for understanding its potential as an anticancer agent. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis.

Future research should focus on in vivo studies to confirm the metabolic conversion and assess the efficacy and toxicity profile of this compound in preclinical tumor models. Such studies will be crucial in determining if this compound offers any therapeutic advantages over existing fluoropyrimidine therapies.

References

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 878(30), 3037-3046. [URL not available]

-

Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. The Oncologist, 7(4), 288-323. [Link]

- Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. The Oncologist, 7(4), 288-323. [URL not available]

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 878(30), 3037-3046. [URL not available]

-

Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. The Oncologist, 7(4), 288-323. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]

-

Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. The Oncologist, 7(4), 288-323. [Link]

-

Mechanism of Action of Capecitabine. Pharmacy Freak. [Link]

-

What is the mechanism of Capecitabine? Patsnap Synapse. [Link]

-

Capecitabine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100898. [Link]

-

Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). Investigational New Drugs, 20(1), 63-71. [Link]

-

Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. [Link]

-

Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

-

Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 20(4), 887-892. [Link]

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 889, 215-228. [URL not available]

-

The Oral Fluorouracil Prodrugs. CancerNetwork. [Link]

-

A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. Journal of the American Chemical Society, 144(1), 405-415. [Link]

-

Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem, 16(1), 47-65. [Link]

-

ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]

- Prodrug of 5-FU for cancer therapy. International Journal of Pharmaceutical Sciences and Research, 2(8), 1944-1951. [URL not available]

-

The prodrugs of 5-fluorouracil. Current Medicinal Chemistry - Anti-Cancer Agents, 2(2), 267-310. [Link]

-

In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Heliyon, 6(9), e04918. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Design, synthesis and in vitro drug release investigation of new potential 5-FU prodrugs. ResearchGate. [Link]

-

In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines. International Journal of Cancer, 54(6), 1010-1016. [Link]

-

Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans. The Journal of Infectious Diseases, 141(6), 735-741. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]

-

Conversion of a novel 5-fluorouracil (5-FU) derivative to 5-FU in rats. Research Communications in Chemical Pathology and Pharmacology, 40(1), 99-108. [Link]

-

Pyrimidine metabolism. Wikipedia. [Link]

-

Pyrimidine Metabolism. SMPDB. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60, e22271. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]

-

What role do pyrimidine derivatives play in metabolic pathways within living organisms? Patsnap Synapse. [Link]

-

Brain tumor eradication and prolonged survival from intratumoral conversion of 5-fluorocytosine to 5-fluorouracil using a nonlytic retroviral replicating vector. Journal of Neurosurgery, 116(4), 825-833. [Link]

-

Structures of pyrimidine oxidation products. Each structure includes... ResearchGate. [Link]

-

Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal flora. ResearchGate. [Link]

-

A scalable synthesis of 2S-hydroxymutilin via a modified Rubottom oxidation. The Journal of Organic Chemistry, 73(24), 9745-9747. [Link]

-

Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Antimicrobial Agents and Chemotherapy, 29(1), 44-48. [Link]

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Methods in Molecular Biology, 100, 1-14. [Link]

-

Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Journal of the American Chemical Society, 126(13), 4239-4248. [Link]

-

Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of Organic Chemistry, 73(4), 1428-1436. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncodaily.com [oncodaily.com]

- 5. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Capecitabine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 14. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 16. media.sciltp.com [media.sciltp.com]

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing molecules that can precisely interact with biological targets. The strategic introduction of a fluorine atom onto this scaffold, as seen in (5-Fluoropyrimidin-2-yl)methanol, dramatically enhances its utility for drug development professionals. Fluorine's unique properties—small size, high electronegativity, and the ability to modulate pKa and metabolic stability—provide a powerful tool for optimizing lead compounds into viable drug candidates.

This technical guide offers a comprehensive overview of this compound, a versatile building block whose value is increasingly recognized in the synthesis of novel therapeutics. We will delve into its fundamental molecular properties, provide detailed, field-tested synthetic protocols, and explore its application in the development of next-generation trypanocidal agents, culminating in an examination of the molecular mechanism of action of drugs derived from this critical intermediate.

Core Molecular and Physicochemical Properties

This compound is a stable, solid organic compound that serves as a key intermediate in multi-step organic syntheses. Its core structure consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅FN₂O | [1][2] |

| Molecular Weight | 128.10 g/mol | [1] |

| CAS Number | 1227574-72-2 | [1][3] |

| Physical Form | Powder | [3] |

| InChI Key | TXZSJRMEHFCYPZ-UHFFFAOYSA-N | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not a trivial single-step reaction but can be reliably achieved through a logical two-step process. This involves the initial synthesis of the aldehyde precursor, 5-fluoropyrimidine-2-carboxaldehyde, followed by its selective reduction to the corresponding primary alcohol. This approach provides a high degree of control and generally results in good overall yields.

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Synthetic Workflow Overview

The overall synthetic strategy is visualized below, proceeding from a halogenated pyrimidine to the target alcohol via a formylated intermediate.

Caption: Two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Fluoropyrimidine-2-carboxaldehyde

This protocol is adapted from a highly efficient one-pot method for the formylation of pyrimidine rings, which utilizes a lithium-halogen exchange.[4] The causality for the stringent reaction conditions lies in the instability of the pyrimidin-5-yl-lithium intermediate, which readily decomposes at temperatures above -80°C.[4]

-

Reagents:

-

2-Bromo-5-fluoropyrimidine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Ethyl formate (or Methyl formate)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

-

Step-by-Step Methodology:

-

Vessel Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (e.g., Argon or Nitrogen).

-

Reaction Setup: Under an inert atmosphere, add anhydrous THF to the flask via cannula or syringe. Dissolve 2-bromo-5-fluoropyrimidine (1.0 equivalent) in the THF.

-

Cooling: Cool the resulting solution to below -90°C using a liquid nitrogen/acetone bath. It is critical to maintain this low temperature throughout the next steps.

-

Lithium-Halogen Exchange: Add n-Butyllithium (1.1 equivalents) dropwise to the stirred solution via syringe. Ensure the internal temperature does not rise above -90°C. Stir the mixture at this temperature for 30-45 minutes to ensure the complete formation of the 2-lithiated pyrimidine intermediate.

-

Formylation: Add ethyl formate (1.2 equivalents), also dropwise, to the reaction mixture, again maintaining the temperature below -90°C. Stir for an additional 1-2 hours at this temperature.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-fluoropyrimidine-2-carboxaldehyde.

-

Protocol 2: Reduction to this compound

The reduction of an aromatic aldehyde to a primary alcohol is a standard and reliable transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its lower reactivity compared to harsher reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] This selectivity ensures that the fluoropyrimidine ring remains intact.

-

Reagents:

-

5-Fluoropyrimidine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoropyrimidine-2-carboxaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reduction: While stirring, add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.

-

Work-up and Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

-

Application in Drug Development: A Precursor to Novel Trypanosomicides

While fluoropyrimidines are classically known for their role in anticancer agents like 5-Fluorouracil, this compound has emerged as a critical building block for a different class of therapeutics: benzoxaborole-based trypanocides. African Animal Trypanosomiasis (AAT) is a devastating parasitic disease affecting livestock. Research has identified novel L-valinate amide benzoxaboroles with potent activity against Trypanosoma species.[7] this compound is a key reactant in the synthesis of these advanced drug candidates.

Mechanism of Action: Targeting CPSF3 Endonuclease

The trypanocidal activity of benzoxaboroles derived from this pyrimidine building block stems from a highly specific and potent inhibition of a critical parasite enzyme: the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[7][8][9]

In trypanosomes, gene expression is unusual. Most genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual, mature mRNAs through two coupled processes: trans-splicing and polyadenylation.[10][11] CPSF3 is the endonuclease that makes the initial cleavage at the 3'-end of a pre-mRNA, a mandatory step before the poly(A) tail can be added.[12] This poly(A) tail is essential for mRNA stability and translation into protein.

By inhibiting CPSF3, the benzoxaborole drug effectively halts pre-mRNA maturation.[8][13] This leads to a rapid shutdown of the production of essential proteins, ultimately causing the death of the parasite. The specificity of these drugs for the parasite's CPSF3 over the host's enzyme provides a therapeutic window, making it a highly promising drug target.[7][9]

Caption: Mechanism of action of benzoxaborole drugs targeting CPSF3.

Conclusion and Future Outlook

This compound represents a confluence of two powerful strategies in modern drug design: the use of fluorination to fine-tune molecular properties and the application of privileged scaffolds as starting points for novel therapeutics. While its role as a precursor to anticancer agents remains an avenue for exploration, its validated utility in the synthesis of potent anti-parasitic agents highlights its immediate value to the drug development community. The detailed understanding of the CPSF3 inhibition mechanism provides a rational basis for the further design of even more potent and selective benzoxaboroles. As researchers continue to tackle challenging diseases, the demand for versatile, high-value chemical building blocks like this compound will undoubtedly continue to grow.

References

-

Vincent, I. M., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proceedings of the National Academy of Sciences, 115(38), E8840-E8848. Available at: [Link]

-

Akama, T., et al. (2018). Identification of a 4-fluorobenzyl L-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT). Bioorganic & Medicinal Chemistry Letters, 28(2), 131-136. Available at: [Link]

-

Tao, Y., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Cell Chemical Biology, 31(1), 139-149.e14. Available at: [Link]

-

Wall, R. J., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Discovery - the University of Dundee Research Portal. Available at: [Link]

-

Mowbray, C., et al. (2024). Targeted protein degradation of the CPSF complex by benzoxaboroles through sumoylation. bioRxiv. Available at: [Link]

-

Waithaka, S. K., & Clayton, C. (2022). Sequences and proteins that influence mRNA processing in Trypanosoma brucei: Evolutionary conservation of SR-domain and PTB protein functions. PLOS Neglected Tropical Diseases, 16(8), e0010665. Available at: [Link]

-

Waithaka, S. K., & Clayton, C. (2022). Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei. BMC Research Notes, 15(1), 371. Available at: [Link]

-

Kramer, S. (2017). The Role of Cytoplasmic mRNA Cap-Binding Protein Complexes in Trypanosoma brucei and Other Trypanosomatids. Genes, 8(12), 389. Available at: [Link]

-

Common Organic Chemistry. Aldehyde to Alcohol - Common Conditions. Available at: [Link]

-

PubChem. (2-Chloropyrimidin-5-yl)methanol entry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

Sources

- 1. This compound - CAS:1227574-72-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | CAS:1227574-72-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. This compound | 1227574-72-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. pnas.org [pnas.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequences and proteins that influence mRNA processing in Trypanosoma brucei: Evolutionary conservation of SR-domain and PTB protein functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of (5-Fluoropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activity of (5-fluoropyrimidin-2-yl)methanol, a heterocyclic compound belonging to the fluoropyrimidine class of molecules. Drawing upon established principles in medicinal chemistry and oncology, this document will explore its likely mechanism of action, propose a rigorous experimental framework for its evaluation, and contextualize its potential within the broader landscape of anticancer therapeutics.

Introduction: The Legacy of Fluoropyrimidines in Oncology

The fluoropyrimidine scaffold is a cornerstone of modern cancer chemotherapy. For decades, 5-fluorouracil (5-FU) and its prodrugs have been integral to the treatment of a wide array of solid tumors, including colorectal, breast, and head and neck cancers.[1] The therapeutic efficacy of these compounds stems from their ability to disrupt DNA synthesis and repair in rapidly proliferating cancer cells. However, the clinical utility of 5-FU is often hampered by a narrow therapeutic window and significant toxicity.[1] This has driven extensive research into novel derivatives with improved pharmacological profiles. This compound represents one such molecule, the biological potential of which warrants a detailed and systematic investigation.

The Prodrug Paradigm: Enhancing the Therapeutic Index of 5-Fluorouracil

A major strategy to improve the clinical performance of 5-FU has been the development of prodrugs. These are inactive precursors that are metabolically converted to the active cytotoxic agent, 5-FU, within the body. This approach offers several advantages, including enhanced oral bioavailability, altered tissue distribution, and potentially tumor-selective activation.

A prime example of a successful 5-FU prodrug is Tegafur.[2][3] Tegafur is metabolized to 5-FU primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[4][5] This controlled release of 5-FU can lead to more sustained drug exposure and a different toxicity profile compared to intravenous 5-FU administration. Often, Tegafur is co-administered with other agents that modulate 5-FU metabolism, further refining its therapeutic efficacy.[3][6]

Postulated Mechanism of Action for this compound

Based on its chemical structure, it is highly probable that this compound functions as a prodrug of 5-fluorouracil. The proposed bioactivation pathway would involve an initial enzymatic oxidation of the hydroxymethyl group to an aldehyde, followed by further transformation and eventual release of 5-FU.

The released 5-FU would then exert its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair, leading to "thymineless death."

-

Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity, contributing to cellular apoptosis.

The following diagram illustrates the proposed metabolic activation and downstream effects of this compound.

Caption: Proposed metabolic activation of this compound and subsequent cytotoxic mechanisms of 5-FU.

A Roadmap for Investigating Biological Activity: Experimental Protocols

A systematic and multi-faceted approach is required to rigorously evaluate the potential of this compound as an anticancer agent. The following sections outline key experimental workflows.

In Vitro Evaluation of Cytotoxicity

The initial step is to determine the cytotoxic potential of the compound across a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and a positive control (e.g., 5-FU or doxorubicin). Treat the cells with varying concentrations for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation and is a standard preliminary screen for potential anticancer drugs.

Target Engagement: Thymidylate Synthase Inhibition

To confirm the proposed mechanism of action, it is crucial to assess the compound's ability to inhibit thymidylate synthase, the primary target of 5-FU.

Protocol: In-Cell Thymidylate Synthase Activity Assay

-

Cell Culture and Treatment: Culture cancer cells and treat them with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

TS Activity Measurement: Use a commercially available thymidylate synthase activity assay kit, which typically measures the conversion of dUMP to dTMP.

-

Protein Quantification: Determine the total protein concentration in each lysate to normalize the TS activity.

-

Data Analysis: Compare the TS activity in treated cells to that in untreated controls.

Rationale: This experiment directly tests the hypothesis that the compound's cytotoxicity is mediated through the inhibition of thymidylate synthase.

In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's anti-tumor efficacy in a living organism.

Protocol: Human Tumor Xenograft Model in Nude Mice

-

Tumor Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT-116) into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like Tegafur). Administer the compounds orally or intraperitoneally daily for a specified period (e.g., 2-3 weeks).

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Rationale: This model provides crucial information on the compound's ability to inhibit tumor growth in a physiological setting and offers insights into its therapeutic window.

Metabolic Fate and Pharmacokinetic Analysis

To confirm its prodrug nature, it is essential to determine if this compound is converted to 5-FU in vivo.

Protocol: LC-MS/MS Analysis of Plasma Samples

-

Drug Administration: Administer a single dose of this compound to mice.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Plasma Preparation: Process the blood to obtain plasma.

-

Sample Extraction: Extract the parent compound and its potential metabolites (including 5-FU) from the plasma.

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and 5-FU using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Rationale: This study will confirm the conversion of the prodrug to the active agent and provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive profile of this compound's potential as an anticancer agent.